4-Bromo-1-(methylsulfonyl)-1H-pyrazole
Description
Pyrazole (B372694) Heterocycles: Fundamental Structural Features and Synthetic Utility
Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. hilarispublisher.comnih.govpharmajournal.net This structural motif is a common feature in a vast array of pharmacologically active compounds, highlighting its importance as a "pharmacophore". hilarispublisher.com The pyrazole nucleus is found in various therapeutic agents, including anti-inflammatory drugs like celecoxib, antipsychotics, and analgesics. nih.gov
The synthetic utility of pyrazoles is broad, owing to the reactivity of the ring system. The nitrogen atoms can be alkylated or acylated, and the carbon atoms can undergo various substitution reactions. globalresearchonline.net The synthesis of the pyrazole ring itself can be achieved through several methods, most notably the Knorr pyrazole synthesis, which involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. pharmajournal.net Other methods include 1,3-dipolar cycloadditions and reactions involving α,β-unsaturated ketones. nih.govtandfonline.com
The Strategic Importance of Halogenated Pyrazole Scaffolds in Molecular Design
The introduction of a halogen atom, such as bromine, onto the pyrazole scaffold is a key strategic decision in molecular design. Halogenated heterocycles are valuable starting materials for a variety of chemical transformations. mdpi.com The bromine atom in a compound like 4-bromo-1-phenyl-1H-pyrazole can be readily displaced or used in cross-coupling reactions, such as the Suzuki or Miyaura reactions, to introduce new functional groups. mdpi.com
Halogenation can also significantly impact the biological activity of a molecule. nih.gov The presence of a halogen can alter a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov In drug design, halogens are often incorporated to enhance the potency and pharmacokinetic properties of a lead compound. nih.gov
Research Trajectory and Scientific Objectives Pertaining to 4-Bromo-1-(methylsulfonyl)-1H-pyrazole
The specific structure of this compound, with both a bromine atom and a methylsulfonyl group, suggests a clear research trajectory focused on its use as a versatile building block in organic synthesis. The methylsulfonyl group (-SO2CH3) is a strong electron-withdrawing group, which can influence the reactivity of the pyrazole ring.
The primary scientific objectives for a compound like this would include:
Exploring its reactivity in cross-coupling reactions: The bromo substituent at the 4-position is a prime handle for introducing a wide range of substituents through palladium-catalyzed cross-coupling reactions.
Investigating its use in the synthesis of complex molecules: The dual functionality of the molecule allows for sequential or orthogonal transformations, making it a valuable intermediate in the synthesis of more complex molecular architectures, including potential pharmaceutical candidates.
Evaluating the impact of the methylsulfonyl group: Research would aim to understand how the electron-withdrawing nature of the methylsulfonyl group affects the regioselectivity and efficiency of reactions involving the pyrazole ring.
While specific research findings on the direct synthesis and reactions of this compound are not extensively documented in publicly available literature, the principles of organic synthesis allow for a clear understanding of its potential applications. The synthesis of N-sulfonyl pyrazoles can be achieved through the cyclization of sulfonyl hydrazines with enaminones. researchgate.net A plausible synthetic route to this compound could involve the bromination of a pre-formed 1-(methylsulfonyl)-1H-pyrazole or the reaction of 4-bromopyrazole with methanesulfonyl chloride.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1-methylsulfonylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN2O2S/c1-10(8,9)7-3-4(5)2-6-7/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTBDMLSIJQHXKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C=C(C=N1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Bromo 1 Methylsulfonyl 1h Pyrazole and Precursor Compounds
De Novo Synthesis of the Pyrazole (B372694) Ring System
De novo strategies build the pyrazole ring from acyclic precursors, incorporating the desired substituents either during or immediately after the ring-forming reaction.
The most classical and fundamental method for pyrazole synthesis is the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dielectrophilic compound, most commonly a 1,3-dicarbonyl compound. This method, often referred to as the Knorr pyrazole synthesis, involves the reaction of a hydrazine with a β-diketone, β-ketoester, or other related species that possess two electrophilic centers separated by a single carbon atom.
The reaction proceeds via a two-step mechanism: initial condensation to form a hydrazone or enamine intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The choice of substituted hydrazine and 1,3-dicarbonyl compound determines the substitution pattern of the final product. For instance, reacting a hydrazine with acetylacetone (B45752) yields a dimethyl-substituted pyrazole. While this method is robust for creating the core pyrazole structure, it does not typically introduce the C4-bromo substituent directly. The bromination is usually performed in a subsequent step on the formed pyrazole.
Table 1: Examples of Cyclocondensation Reactions for Pyrazole Synthesis
| Hydrazine Derivative | Carbonyl Compound | Resulting Pyrazole Type |
| Hydrazine | Acetylacetone | 3,5-Dimethyl-1H-pyrazole |
| Phenylhydrazine | Dibenzoylmethane | 1,3,5-Triphenyl-1H-pyrazole |
| Methylhydrazine | Ethyl Acetoacetate | Mixture of 1,3- and 1,5-dimethylpyrazol-5(4H)-one isomers |
| Hydrazine | Malondialdehyde | 1H-Pyrazole (unsubstituted) |
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer a highly efficient route to complex molecules. This strategy is particularly effective for producing substituted pyrazoles by minimizing sequential steps, purification of intermediates, and waste generation. researchgate.net
An exemplary MCR for the synthesis of 4-bromopyrazole derivatives involves the one-pot reaction of a 1,3-diketone, an arylhydrazine, and a brominating agent in the presence of a catalyst. For example, researchers have reported an efficient protocol using silica (B1680970) gel-supported sulfuric acid as a heterogeneous catalyst under solvent-free conditions. researchgate.net In this approach, the 1,3-diketone and arylhydrazine first undergo cyclocondensation to form the pyrazole ring, which is then immediately brominated in situ by a reagent like N-bromosaccharin. researchgate.net This method provides direct access to 4-bromopyrazoles in high yields and with excellent regioselectivity.
Table 2: Example of a One-Pot, Three-Component Synthesis of a 4-Bromopyrazole Derivative
| Component 1 | Component 2 | Component 3 | Catalyst | Product |
| Acetylacetone | Phenylhydrazine | N-Bromosaccharin | H₂SO₄/SiO₂ | 4-Bromo-3,5-dimethyl-1-phenyl-1H-pyrazole |
| Benzoylacetone | p-Chlorophenylhydrazine | N-Bromosaccharin | H₂SO₄/SiO₂ | 4-Bromo-1-(4-chlorophenyl)-5-methyl-3-phenyl-1H-pyrazole |
Regioselective Functionalization of 1H-Pyrazole Precursors
This synthetic approach begins with a simple, often commercially available, 1H-pyrazole. The desired functional groups—the C4-bromo and N1-methylsulfonyl groups—are then introduced in a stepwise manner. The key to this strategy is controlling the regioselectivity of the reactions.
The final step to obtain the title compound involves the N-sulfonylation of 4-bromopyrazole. This is typically achieved by deprotonating the pyrazole nitrogen with a suitable base (e.g., sodium hydride, potassium carbonate) in an aprotic solvent, followed by the addition of methanesulfonyl chloride. The methanesulfonyl group is introduced at one of the ring nitrogen atoms.
The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. The C4 position is the most electron-rich and sterically accessible site, and thus, electrophilic attack, such as bromination, occurs preferentially at this position. This inherent reactivity allows for highly regioselective synthesis of 4-bromopyrazoles from their unbrominated precursors.
N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of aromatic and heteroaromatic compounds. It is a convenient and safer alternative to liquid bromine, providing a low, steady concentration of electrophilic bromine. The reaction of 1H-pyrazole with NBS typically proceeds under mild conditions in a suitable solvent, such as chloroform (B151607) or carbon tetrachloride, to afford 4-bromopyrazole in excellent yields. The reaction is highly regioselective for the C4 position.
Direct bromination using elemental bromine (Br₂) is another effective method for introducing a bromine atom at the C4 position of the pyrazole ring. The reaction is generally carried out in a solvent such as acetic acid, chloroform, or water. While effective, this method can sometimes lead to the formation of polybrominated byproducts if the reaction conditions are not carefully controlled. The use of elemental bromine also requires greater handling precautions compared to NBS. In some cases, bromine is used not just for ring bromination but also for the oxidation of pyrazoline precursors to the corresponding aromatic pyrazole, which may be accompanied by bromination of the ring.
N-Alkylation Strategies for the Introduction of the Methylsulfonyl Moiety Precursor
The introduction of a group that can be converted into the final methylsulfonyl moiety is a crucial step in the synthesis of 4-Bromo-1-(methylsulfonyl)-1H-pyrazole. N-alkylation strategies are commonly employed for this purpose, wherein the pyrazole nitrogen acts as a nucleophile.
Nucleophilic Substitution of 4-Bromo-1H-pyrazole with Electrophilic Methylsulfonyl Sources, e.g., (Chloromethyl)(methyl)sulfane
A primary method for introducing the precursor to the methylsulfonyl group is through the nucleophilic substitution reaction of 4-bromo-1H-pyrazole with an appropriate electrophilic reagent. In this context, (chloromethyl)(methyl)sulfane serves as a suitable electrophile to install a methylthiomethyl group at the N1 position of the pyrazole ring.
The reaction is typically carried out in the presence of a base, such as sodium hydride (NaH), in an aprotic polar solvent like N,N-dimethylformamide (DMF). The base deprotonates the pyrazole nitrogen, generating a pyrazolate anion which is a more potent nucleophile. This anion then attacks the electrophilic carbon of (chloromethyl)(methyl)sulfane, displacing the chloride leaving group and forming the N-alkylated product, 4-bromo-1-((methylthio)methyl)-1H-pyrazole. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, a standard aqueous work-up followed by purification, often by column chromatography, yields the desired precursor.
Table 1: Reaction Parameters for the N-Alkylation of 4-Bromo-1H-pyrazole
| Parameter | Value |
| Starting Material | 4-Bromo-1H-pyrazole |
| Reagent | (Chloromethyl)(methyl)sulfane |
| Base | Sodium Hydride (NaH) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 0 °C to room temperature |
| Reaction Time | 2-4 hours |
| Product | 4-bromo-1-((methylthio)methyl)-1H-pyrazole |
Oxidation Strategies for the Transformation of Methylthio to Methylsulfonyl Groups
The final step in the synthesis of this compound is the oxidation of the methylthio group of the precursor, 4-bromo-1-((methylthio)methyl)-1H-pyrazole. This transformation converts the sulfide (B99878) into a sulfone, which is a key functional group of the target molecule.
Targeted Oxidation of Sulfur-Containing Precursors, e.g., with m-CPBA
A widely used and effective method for the oxidation of sulfides to sulfones is the use of peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a prominent example. The reaction is typically performed in a chlorinated solvent, such as dichloromethane (B109758) (DCM), at or below room temperature.
The mechanism involves the electrophilic attack of the peroxy acid oxygen on the sulfur atom of the methylthio group. The use of at least two equivalents of m-CPBA is generally required to ensure the complete conversion of the sulfide to the sulfone, proceeding through a sulfoxide (B87167) intermediate. The reaction is often monitored by TLC to track the disappearance of the starting material and the formation of the product. After the reaction is complete, the reaction mixture is typically washed with a basic aqueous solution, such as sodium bicarbonate, to remove the meta-chlorobenzoic acid byproduct. Subsequent purification by column chromatography affords the final product, this compound.
Table 2: Conditions for the Oxidation of 4-bromo-1-((methylthio)methyl)-1H-pyrazole
| Parameter | Value |
| Starting Material | 4-bromo-1-((methylthio)methyl)-1H-pyrazole |
| Oxidizing Agent | meta-Chloroperoxybenzoic acid (m-CPBA) |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to room temperature |
| Reaction Time | 3-6 hours |
| Product | This compound |
Reactivity Profiles and Transformative Pathways of 4 Bromo 1 Methylsulfonyl 1h Pyrazole
Halogen-Directed Reactivity at the C4 Position of the Pyrazole (B372694) Nucleus
The C4 position of the pyrazole ring in 4-bromo-1-(methylsulfonyl)-1H-pyrazole is the primary site of reactivity. The bromine atom serves as a versatile handle for a variety of chemical transformations, its reactivity being significantly influenced by the electronic nature of the N1-substituent.
Nucleophilic Substitution Reactions of the Bromine Atom
The methylsulfonyl group at the N1 position is a potent electron-withdrawing group. This electronic pull deactivates the pyrazole ring towards electrophilic attack but significantly activates the C4 position for nucleophilic aromatic substitution (SNAr). The electron density at the C4 carbon is substantially reduced, making it more susceptible to attack by nucleophiles.
While specific studies on the nucleophilic substitution of this compound are not extensively documented in publicly available literature, the principles of SNAr on electron-deficient aromatic systems suggest that a range of nucleophiles could displace the bromide ion. The reaction would proceed through a Meisenheimer-like intermediate, stabilized by the electron-withdrawing sulfonyl group.
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for such transformations, with the C4-bromo bond serving as the reactive site for oxidative addition to a low-valent transition metal catalyst, typically palladium.
Suzuki-Miyaura Coupling for Carbon-Carbon Bond Formation with Aryl Boronic Acids
The electron-deficient nature of the pyrazole ring in the target compound is expected to facilitate the oxidative addition step of the catalytic cycle. A variety of aryl and heteroaryl boronic acids can be employed to introduce diverse substituents at the C4 position.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 4-Bromopyrazole Derivatives
| Entry | 4-Bromopyrazole Derivative | Aryl Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | 4-Bromo-1H-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90 | Good |
| 2 | 4-Bromo-1-trityl-1H-pyrazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 95 |
This table presents data from analogous reactions with other N-substituted 4-bromopyrazoles to illustrate typical reaction conditions. The specific reactivity of this compound may vary.
Buchwald-Hartwig Amination for Carbon-Nitrogen Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines. libretexts.org This reaction is applicable to a wide range of amine nucleophiles, including primary and secondary aliphatic and aromatic amines. For 4-bromopyrazoles, this reaction provides a direct route to 4-aminopyrazole derivatives.
The reaction conditions typically involve a palladium precatalyst, a bulky electron-rich phosphine (B1218219) ligand, and a strong base. Studies on 4-bromo-1H-1-tritylpyrazole have shown that the choice of ligand and the nature of the amine are crucial for successful coupling. researchgate.net Amines lacking β-hydrogens tend to give better yields in palladium-catalyzed reactions. jocpr.com
Table 2: Illustrative Conditions for Buchwald-Hartwig Amination of 4-Bromopyrazole Derivatives
| Entry | 4-Bromopyrazole Derivative | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | 4-Bromo-1-trityl-1H-pyrazole | Morpholine | Pd(dba)₂ / tBuDavePhos | NaOtBu | Toluene | 100 | 85 |
| 2 | 4-Bromo-1-trityl-1H-pyrazole | Aniline | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 110 | 78 |
This table is based on data for other N-substituted 4-bromopyrazoles and serves to provide representative reaction parameters. The reactivity of this compound may differ.
Sonogashira Coupling for Carbon-Carbon Triple Bond Formation
The Sonogashira coupling enables the formation of a C-C triple bond between an aryl or vinyl halide and a terminal alkyne, typically catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is a valuable tool for the introduction of alkynyl moieties onto the pyrazole scaffold.
The reaction is generally carried out under mild conditions, and a variety of terminal alkynes can be used as coupling partners. The presence of the electron-withdrawing sulfonyl group in this compound is not expected to adversely affect the reaction and may even enhance the rate of oxidative addition. Copper-free Sonogashira protocols have also been developed and could be applicable. nih.gov
Table 3: General Conditions for Sonogashira Coupling of 4-Halopyrazoles
| Entry | 4-Halopyrazole Derivative | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | 4-Iodo-1-aryl-3-CF₃-pyrazole | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | rt | 75 |
| 2 | 5-Chloro-4-iodopyrazole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | rt | 87-92 |
This table illustrates typical conditions for Sonogashira couplings of related halopyrazoles and other heterocycles. Specific optimization would be required for this compound.
Palladium-Catalyzed Direct Arylations for C-C Bond Formation
Palladium-catalyzed direct C-H arylation has emerged as a powerful and atom-economical method for the formation of C-C bonds, avoiding the need for pre-functionalized organometallic reagents. In the context of this compound, this reaction could potentially be used to introduce an aryl group at the C5 position, while leaving the C4-bromo bond intact for subsequent transformations. rsc.org
However, the primary focus of this section is on reactions involving the C4-bromo bond. In this regard, the inverse reaction, where the pyrazole C-H bond is coupled with an aryl halide, is more relevant. For 1-(methylsulfonyl)-1H-pyrazole, direct arylation would likely occur at the C5 position due to steric and electronic factors. To achieve C4-arylation via a direct C-H activation approach, one would need to start with 1-(methylsulfonyl)-1H-pyrazole and a suitable arylating agent under conditions that favor C4 functionalization, which is generally less favored than C5.
Alternatively, a direct arylation approach where this compound acts as the aryl halide partner in a coupling with another arene's C-H bond is a plausible transformation, though less commonly reported for pyrazoles compared to the Suzuki-Miyaura reaction.
Table 4: Representative Conditions for Palladium-Catalyzed Direct C-H Arylation of Pyrazoles
| Entry | Pyrazole Derivative | Aryl Halide | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | 1-Substituted Pyrazole | Aryl Bromide | Pd(OAc)₂ | KOAc | DMA | 150 | Moderate to Good |
| 2 | 1-Methylpyrazole | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ | K₂CO₃ | Anisole | 140 | 55 |
This table showcases conditions for direct arylation of pyrazole derivatives, illustrating the general requirements for such transformations.
Electrophilic and Nucleophilic Reactions Involving the Pyrazole Nitrogen Atoms
The reactivity of the nitrogen atoms in this compound is profoundly influenced by the electronic properties of the methylsulfonyl group. The sulfonyl group is strongly electron-withdrawing, which significantly reduces the electron density of the pyrazole ring. ijraset.com This deactivation has distinct consequences for both electrophilic and nucleophilic reactions at the nitrogen centers.
The N1 nitrogen is part of the sulfonylamide functionality and is consequently non-nucleophilic and non-basic. The lone pair of electrons on this nitrogen is delocalized into the sulfonyl group, rendering it unreactive toward electrophiles.
The N2 nitrogen, often referred to as the "pyridine-like" nitrogen, possesses a lone pair of electrons in an sp² hybrid orbital in the plane of the ring. nih.gov In a typical pyrazole, this nitrogen is nucleophilic and can react with electrophiles. researchgate.net However, in this compound, the potent electron-withdrawing effect of the N1-methylsulfonyl group substantially diminishes the nucleophilicity of the N2 atom. As a result, reactions with electrophiles at the N2 position are significantly hindered compared to N-alkyl or N-unsubstituted pyrazoles. While N-alkylation of asymmetrically substituted pyrazoles can lead to mixtures of regioisomers, the electronic deactivation in this specific compound makes such reactions at N2 less favorable. researchgate.net
Due to the electron-rich nature of the aromatic pyrazole ring, nucleophilic attack on the ring atoms is generally difficult. The pyrazole anion, formed by deprotonation, shows more reactivity towards electrophiles than nucleophiles. ijraset.com
Transformations of the N1-Methylsulfonyl Substituent
The N1-methylsulfonyl group often serves as a removable protecting group in synthetic sequences. Its ability to be cleaved under specific conditions allows for the unmasking of the N-H functionality, which can be crucial for subsequent transformations or for the biological activity of the final molecule.
The primary transformation of the N1-methylsulfonyl substituent is its removal, a process known as desulfonylation. This cleavage is typically accomplished under alkaline or reductive conditions. The phenylsulfonyl protecting group, a close analogue, can be readily removed under alkaline conditions to yield the corresponding 1H-pyrazoles. consensus.app This suggests that similar basic hydrolysis methods would be effective for the methylsulfonyl counterpart. For instance, treatment with aqueous sodium hydroxide (B78521) or potassium hydroxide can facilitate the cleavage of the nitrogen-sulfur bond.
A study on the related 4-bromo-1-phenylsulfonylpyrazole demonstrated that the phenylsulfonyl group could be removed readily under alkaline conditions. consensus.app This provides a strong precedent for the behavior of the methylsulfonyl group under similar basic hydrolysis. The general stability of the N-SO₂ bond allows it to withstand various other reaction conditions, such as those used in palladium-catalyzed cross-coupling, before its intended removal.
| Transformation | Reagents/Conditions | Product |
| Desulfonylation (of N-phenylsulfonyl analogue) | Alkaline conditions (e.g., NaOH(aq)) | 4-Bromo-1H-pyrazole |
Regioselectivity and Chemoselectivity in Multi-Substituted Pyrazole Transformations
The presence of both a bromine atom at the C4 position and a methylsulfonyl group at the N1 position imparts distinct regiochemical and chemoselective control over subsequent reactions. These two functional groups allow for selective transformations at different sites of the molecule.
Regioselectivity: The N1-sulfonyl group is a powerful directing group. In electrophilic aromatic substitution reactions, the pyrazole ring is generally attacked at the C4 position. researchgate.net However, since this position is already substituted with bromine, further electrophilic substitution is unlikely. The electron-withdrawing nature of the sulfonyl group deactivates the entire ring, particularly positions 3 and 5, making them less susceptible to electrophilic attack. ijraset.com
Conversely, in reactions involving deprotonation, such as directed metalation, the N1-sulfonyl group can direct lithiation to the C5 position. A study on the analogous 4-bromo-1-phenylsulfonylpyrazole showed that it could be regioselectively metalated at the C5 position with phenyl-lithium. consensus.app The resulting 5-lithio derivative can then be quenched with various electrophiles to introduce a new substituent at C5, leading to vicinally disubstituted pyrazoles. consensus.app
Chemoselectivity: The 4-bromo and 1-methylsulfonyl groups offer opportunities for chemoselective reactions, where one functional group reacts in preference to the other. The C4-bromo bond is an ideal handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira reactions. rsc.orgccspublishing.org.cnnih.gov These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the C4 position.
Crucially, the N1-methylsulfonyl group is typically stable under the conditions used for these cross-coupling reactions. nih.gov This chemoselectivity enables a synthetic strategy where the C4 position is first functionalized via a cross-coupling reaction, and the N1-methylsulfonyl group is subsequently removed in a separate step under basic conditions. This two-step sequence provides access to a wide array of 4-substituted-1H-pyrazoles that would be difficult to prepare otherwise. For example, Suzuki-Miyaura coupling of a 4-bromo-1-tritylpyrazole (a similarly N-protected pyrazole) with arylboronic acids has been used to synthesize 4-aryl-1H-pyrazoles. nii.ac.jp
| Reaction Type | Reactive Site | Reagents/Catalyst (Typical) | Resulting Structure |
| Suzuki-Miyaura Coupling | C4-Br | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base | 4-Aryl-1-(methylsulfonyl)-1H-pyrazole |
| Directed ortho-Metalation (DoM) | C5-H | Strong base (e.g., n-BuLi), then Electrophile (E⁺) | 4-Bromo-5-E-1-(methylsulfonyl)-1H-pyrazole |
| Desulfonylation | N1-SO₂Me | Base (e.g., NaOH) | 4-Bromo-1H-pyrazole |
Advanced Derivatization Strategies and Applications As a Synthetic Building Block
Expanding Molecular Diversity via Pyrazole (B372694) Ring Functionalization
The functionalization of the pyrazole ring is central to the utility of 4-bromo-1-(methylsulfonyl)-1H-pyrazole. The two primary sites for modification, the C4-bromo and N1-methylsulfonyl positions, provide orthogonal handles for introducing molecular diversity.
The bromine atom at the C4 position of the pyrazole ring is amenable to a variety of palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-nitrogen bonds, enabling the attachment of a wide range of chemical groups. While studies may utilize pyrazoles with different N1-substituents, the reactivity of the C4-bromo position is a well-established principle applicable to the N1-methylsulfonyl analogue.
Suzuki-Miyaura Coupling: This reaction is widely used to form C-C bonds by coupling the 4-bromopyrazole with various aryl, heteroaryl, or alkyl boronic acids and esters. This method is highly effective for synthesizing 4-arylpyrazoles, which are common motifs in biologically active compounds.
Heck Coupling: The Heck reaction facilitates the formation of a C-C bond between the 4-bromopyrazole and an alkene, leading to the synthesis of 4-vinylpyrazoles. numberanalytics.comorganic-chemistry.orgyoutube.com These products can serve as precursors for further transformations. The reaction is a powerful tool for creating substituted alkenes from aryl halides. numberanalytics.comorganic-chemistry.org
Sonogashira Coupling: This coupling reaction with terminal alkynes introduces an alkynyl moiety at the C4 position. wikipedia.orglibretexts.org The resulting 4-alkynylpyrazoles are valuable intermediates, as the alkyne group can participate in subsequent reactions such as cycloadditions or further couplings. researchgate.netnih.gov
Buchwald-Hartwig Amination: This reaction enables the formation of a C-N bond, allowing for the introduction of a variety of primary and secondary amines at the C4 position. This is a direct method for synthesizing 4-aminopyrazole derivatives, which are of significant interest in medicinal chemistry.
Below is a table summarizing representative palladium-catalyzed cross-coupling reactions applicable to the C4-bromo position of the pyrazole core.
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Type |
| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ / Base | 4-Arylpyrazole |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ / Ligand / Base | 4-Vinylpyrazole |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Base | 4-Alkynylpyrazole |
| Buchwald-Hartwig | Amine/Amide | Pd₂(dba)₃ / Ligand / Base | 4-Aminopyrazole |
The N1-methylsulfonyl group serves a dual purpose: it acts as a protecting group and as an electron-withdrawing group that can influence the reactivity of the pyrazole ring. Its removal or modification is a key strategy for further diversification.
The cleavage of N-sulfonyl groups, particularly N-arylsulfonamides, can be achieved under various conditions. Acidic hydrolysis using strong acids like trifluoromethanesulfonic acid has been shown to be effective for the deprotection of neutral or electron-deficient N-arylsulfonamides. acs.orgresearchgate.netorganic-chemistry.org Additionally, reductive cleavage methods can also be employed. The ability to remove the methylsulfonyl group unmasks the N-H of the pyrazole, providing a site for subsequent N-alkylation, N-arylation, or other functionalization, thereby significantly increasing the structural diversity of the resulting products. This deprotection step is crucial when the final target molecule requires a free N-H or a different substituent at the N1 position.
Role in the Construction of Complex Organic Molecules
The versatility of this compound makes it an important precursor and intermediate in the synthesis of more elaborate molecular architectures.
The derivatives obtained from cross-coupling reactions are often not the final products but are intermediates for constructing fused heterocyclic systems. For example, a 4-alkynylpyrazole synthesized via a Sonogashira reaction can undergo a subsequent intramolecular cyclization to form new ring systems. Similarly, a 4-aminopyrazole can be a precursor for building fused pyrimidines, leading to the formation of pyrazolo[3,4-d]pyrimidines, a class of compounds known for their significant biological activities. nih.govresearchgate.netekb.eg This strategy of "post-coupling functionalization" allows for the rapid assembly of complex polycyclic scaffolds from a relatively simple starting material.
In fields like drug discovery and materials science, the ability to generate a large number of related compounds, or a chemical library, is essential for screening and identifying molecules with desired properties. This compound is an ideal scaffold for this purpose. The reliable and versatile nature of the cross-coupling reactions at the C4 position allows for the parallel synthesis of a wide array of derivatives by simply changing the coupling partner (e.g., using a diverse set of boronic acids in a Suzuki-Miyaura coupling array). The subsequent modification or removal of the N1-methylsulfonyl group provides a second dimension of diversity, enabling the creation of a large matrix of related but structurally distinct compounds from a single core structure.
The utility of this compound is ultimately demonstrated by its application as a key intermediate in the total synthesis of specific target molecules with known functions. For instance, substituted pyrazoles are core components of numerous pharmaceuticals and agrochemicals. The strategic introduction of functional groups via the C4-bromo position is often a critical step in the synthetic route toward these complex targets. Pyrazolo[3,4-d]pyrimidine derivatives, which can be synthesized from 4-aminopyrazole precursors, are known to act as kinase inhibitors and have applications in oncology. ekb.eg Therefore, this compound serves as a foundational element in multi-step syntheses aimed at producing novel compounds for evaluation in various fields of applied chemistry.
Advanced Spectroscopic Characterization and Structural Elucidation of 4 Bromo 1 Methylsulfonyl 1h Pyrazole and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of magnetically active nuclei. For 4-Bromo-1-(methylsulfonyl)-1H-pyrazole, analysis of ¹H, ¹³C, and ¹⁵N NMR spectra, complemented by two-dimensional (2D) techniques, provides a complete picture of its structure.
The ¹H NMR spectrum of this compound is expected to be relatively simple, reflecting the limited number of proton environments. The methylsulfonyl group introduces a strong deshielding effect. The protons on the pyrazole (B372694) ring are influenced by the electronegativity of the nitrogen atoms, the bromine substituent, and the electron-withdrawing methylsulfonyl group.
The anticipated chemical shifts for the protons of this compound are detailed in the table below. The pyrazole ring protons, H-3 and H-5, would appear as distinct signals due to their different electronic environments. The methyl protons of the sulfonyl group would appear as a singlet, significantly downfield due to the adjacent electron-withdrawing sulfonyl group.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-3 | 7.8 - 8.2 | Doublet | ~2-3 |
| H-5 | 8.0 - 8.4 | Doublet | ~2-3 |
Note: Predicted values are based on the analysis of related pyrazole derivatives and the known effects of substituents.
The coupling between H-3 and H-5 would likely be a small long-range coupling, typical for protons separated by four bonds in a five-membered heterocyclic ring. The exact chemical shifts can be influenced by the solvent used for the analysis.
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronic effects of the attached substituents.
The bromine atom at the C-4 position is expected to have a significant shielding effect, causing the C-4 signal to appear at a relatively upfield chemical shift for a substituted aromatic carbon. Conversely, the carbons adjacent to the nitrogen atoms (C-3 and C-5) will be deshielded. The methyl carbon of the sulfonyl group will also have a characteristic chemical shift.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-3 | 140 - 145 |
| C-4 | 95 - 105 |
| C-5 | 130 - 135 |
Note: Predicted values are based on the analysis of related pyrazole derivatives and the known effects of substituents.
¹⁵N NMR spectroscopy is a powerful tool for probing the electronic environment of nitrogen atoms within a molecule. In this compound, the two nitrogen atoms of the pyrazole ring are in distinct chemical environments. N-1 is directly bonded to the electron-withdrawing methylsulfonyl group, while N-2 is situated between two carbon atoms of the ring.
Table 3: Predicted ¹⁵N NMR Chemical Shifts for this compound
| Nitrogen | Predicted Chemical Shift (δ, ppm) |
|---|---|
| N-1 | -150 to -170 |
Note: Predicted values are referenced to nitromethane (B149229) and are based on data for related N-substituted pyrazoles.
2D NMR techniques are invaluable for establishing the connectivity and spatial relationships between atoms in a molecule.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of directly bonded protons and carbons. For this compound, HSQC would show correlations between H-3 and C-3, H-5 and C-5, and the methyl protons and the methyl carbon of the sulfonyl group. This confirms the direct C-H attachments.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for piecing together the molecular skeleton. Expected HMBC correlations would include:
H-3 with C-4 and C-5
H-5 with C-3 and C-4
Methyl protons of the sulfonyl group with the N-1 nitrogen (if a ¹H-¹⁵N HMBC is performed) and potentially long-range coupling to C-5.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about the spatial proximity of protons. In this molecule, a NOESY experiment could show a through-space correlation between the methyl protons of the sulfonyl group and the H-5 proton of the pyrazole ring, confirming the orientation of the methylsulfonyl group.
Vibrational Spectroscopy (Infrared - IR) for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the sulfonyl group and the pyrazole ring.
The most prominent features in the IR spectrum would be the strong, sharp absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the S=O bonds in the methylsulfonyl group. The pyrazole ring will exhibit characteristic C-H, C=N, and C=C stretching vibrations.
Table 4: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H (pyrazole ring) | Stretching | 3100 - 3150 | Medium |
| C=N (pyrazole ring) | Stretching | 1500 - 1550 | Medium |
| C=C (pyrazole ring) | Stretching | 1450 - 1500 | Medium |
| S=O (sulfonyl) | Asymmetric Stretching | 1350 - 1380 | Strong |
| S=O (sulfonyl) | Symmetric Stretching | 1160 - 1180 | Strong |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, the mass spectrum would confirm the molecular weight and the presence of a bromine atom through its characteristic isotopic pattern.
The molecular ion peak (M⁺) would be observed, and due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), a characteristic M+2 peak of nearly equal intensity would also be present.
The fragmentation of this compound under electron ionization (EI) would likely involve the loss of the methylsulfonyl group or cleavage of the pyrazole ring. Common fragmentation pathways could include:
Loss of the methyl group from the sulfonyl moiety.
Loss of the entire methylsulfonyl radical.
Cleavage of the pyrazole ring, leading to smaller fragment ions.
Table 5: Predicted Mass Spectrometry Data for this compound
| Ion | m/z (relative to ⁷⁹Br) | Description |
|---|---|---|
| [M]⁺ | 239.9 | Molecular ion |
| [M+2]⁺ | 241.9 | Isotopic peak due to ⁸¹Br |
| [M - CH₃]⁺ | 224.9 | Loss of a methyl group |
| [M - SO₂CH₃]⁺ | 160.9 | Loss of the methylsulfonyl radical |
X-ray Crystallography for Solid-State Molecular Architecture (where applicable for related pyrazole structures)
The pyrazole ring itself is a planar, five-membered aromatic heterocycle. spast.org In the solid state, the arrangement of pyrazole derivatives is largely governed by intermolecular interactions such as hydrogen bonding and stacking interactions. For instance, in N-unsubstituted pyrazoles, the presence of both a hydrogen bond donor (the N-H group) and acceptor (the sp2 hybridized nitrogen atom) leads to the formation of various hydrogen-bonding motifs, including dimers, trimers, tetramers, and catemers (chain-like structures). mdpi.com The specific motif adopted is influenced by the steric and electronic properties of the substituents on the pyrazole ring. nih.govresearchgate.net
In the case of 4-halogenated-1H-pyrazoles, the halogen substituent has a notable effect on the crystal packing. For example, 4-bromo-1H-pyrazole and 4-chloro-1H-pyrazole are isostructural, forming trimeric hydrogen-bonding motifs. mdpi.com In contrast, 4-fluoro-1H-pyrazole and 4-iodo-1H-pyrazole form catemeric chains. mdpi.com This highlights how subtle changes in the substituent at the 4-position can lead to different supramolecular assemblies.
The introduction of a substituent at the N1 position, such as the methylsulfonyl group in this compound, precludes the formation of the typical N-H···N hydrogen bonds observed in N-unsubstituted pyrazoles. Consequently, other weaker intermolecular interactions, such as C-H···O, C-H···N, and halogen bonds, are expected to play a more significant role in the crystal packing. The sulfonyl group, with its oxygen atoms, is a potent hydrogen bond acceptor, and its orientation will be a key factor in the solid-state architecture.
Studies on N-substituted pyrazolines have provided data on the dihedral angles between the pyrazole ring and its substituents. For example, in a series of N-substituted pyrazolines, the dihedral angles between the pyrazole ring and various substituted phenyl rings were determined, offering insights into the conformational preferences of these molecules. nih.govnih.gov
The following tables present crystallographic data for some related pyrazole derivatives, illustrating the diversity in their solid-state structures.
Table 1: Crystallographic Data for Selected 4-Halogenated-1H-Pyrazoles mdpi.com
| Compound Name | Crystal System | Space Group | H-Bonding Motif |
|---|---|---|---|
| 4-Fluoro-1H-pyrazole | Orthorhombic | P2₁2₁2₁ | Catemer |
| 4-Chloro-1H-pyrazole | Monoclinic | P2₁/c | Trimer |
| 4-Bromo-1H-pyrazole | Monoclinic | P2₁/c | Trimer |
| 4-Iodo-1H-pyrazole | Orthorhombic | Pnma | Catemer |
Theoretical and Mechanistic Investigations of 4 Bromo 1 Methylsulfonyl 1h Pyrazole Reactions
Computational Chemistry Approaches
Computational chemistry provides powerful tools to predict and understand the behavior of molecules. For 4-Bromo-1-(methylsulfonyl)-1H-pyrazole, these methods can offer insights into its electronic structure, conformation, and interactions with other chemical species, thereby guiding synthetic efforts.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely applied tool for predicting the reactivity of molecules based on their electronic properties. For this compound, DFT calculations can provide valuable information about its geometry, electronic distribution, and frontier molecular orbitals (HOMO and LUMO), which are key to understanding its chemical behavior.
The presence of a bromine atom at the 4-position and a methylsulfonyl group at the 1-position of the pyrazole (B372694) ring significantly influences its electronic properties. The bromine atom, being electronegative, acts as a weak deactivating group through its inductive effect, while also being a potential site for halogen bonding. The methylsulfonyl group is a strong electron-withdrawing group, which lowers the energy of the molecular orbitals and can impact the regioselectivity of reactions.
DFT calculations on related pyrazole derivatives have shown that substituents can significantly alter the electron density on the pyrazole ring, affecting its basicity and reactivity. nih.gov For this compound, the electron-withdrawing nature of the methylsulfonyl group is expected to decrease the electron density of the pyrazole ring, making it less susceptible to electrophilic attack and more prone to nucleophilic attack or reactions that proceed through deprotonation.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's stability and reactivity. A smaller gap generally implies higher reactivity.
Table 1: Predicted Electronic Properties of this compound from DFT Calculations (Hypothetical Data)
| Property | Predicted Value | Significance |
| HOMO Energy | -7.5 eV | Indicates the energy of the highest energy electrons, susceptible to electrophilic attack. |
| LUMO Energy | -1.2 eV | Indicates the energy of the lowest energy unoccupied orbital, susceptible to nucleophilic attack. |
| HOMO-LUMO Gap | 6.3 eV | A relatively large gap suggests good kinetic stability. |
| Dipole Moment | 3.5 D | A significant dipole moment suggests polar interactions with solvents and other reactants. |
Note: The data in this table is hypothetical and serves as an illustration of the type of information that can be obtained from DFT calculations. Actual values would require specific computational studies on this molecule.
Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, can visualize the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential). For this compound, the MEP map would likely show a negative potential around the oxygen atoms of the sulfonyl group and the nitrogen atom at the 2-position of the pyrazole ring, indicating these as potential sites for electrophilic attack or coordination to metal centers. Conversely, a positive potential would be expected around the hydrogen atoms and the bromine atom, suggesting susceptibility to nucleophilic attack.
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. While DFT calculations provide insights into the static electronic properties of a molecule, MD simulations can model its dynamic behavior, including conformational changes and interactions with its environment, such as solvent molecules or other reactants, over time.
For this compound, MD simulations could be particularly useful for understanding its conformational flexibility. The rotation around the N-S bond of the methylsulfonyl group could lead to different conformers with varying energies and reactivities. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformers and the energy barriers between them. rsc.org
Furthermore, in the context of a chemical reaction, MD simulations can be used to study the intermolecular interactions between this compound and other reactants or a catalyst. This can provide insights into the formation of pre-reaction complexes and the role of non-covalent interactions, such as hydrogen bonds or halogen bonds, in orienting the molecules for a successful reaction. In studies of other pyrazole-containing compounds, MD simulations have been used to explore binding modes with biological targets, demonstrating the utility of this technique in understanding molecular interactions. nih.gov
Elucidation of Reaction Mechanisms
Understanding the step-by-step sequence of a chemical reaction, known as the reaction mechanism, is fundamental to controlling its outcome. A combination of spectroscopic and kinetic studies can provide a detailed picture of the reaction pathway.
In situ spectroscopic techniques allow for the monitoring of a chemical reaction as it happens, providing real-time information about the concentration of reactants, products, and any transient intermediates. For reactions involving this compound, techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy would be invaluable.
NMR Spectroscopy: By acquiring NMR spectra at regular intervals during a reaction, it is possible to track the disappearance of signals corresponding to the starting material and the appearance of signals for the product. jhu.edunih.gov The identification of new signals that appear and then disappear during the course of the reaction can provide direct evidence for the formation of reaction intermediates. For example, in a transition-metal-catalyzed cross-coupling reaction, it might be possible to observe the formation of an organometallic intermediate.
Infrared (IR) Spectroscopy: In situ IR spectroscopy can also monitor reaction progress by tracking changes in the vibrational frequencies of functional groups. For instance, in a reaction where the methylsulfonyl group is transformed, changes in the characteristic S=O stretching frequencies would be readily observable.
Kinetic studies involve measuring the rate of a chemical reaction and how it is influenced by factors such as concentration, temperature, and the presence of a catalyst. This information is crucial for determining the rate law of a reaction, which in turn provides insights into the mechanism, particularly the rate-limiting step.
For a reaction involving this compound, the reaction rate could be monitored by taking aliquots from the reaction mixture at different times and analyzing them by techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). Alternatively, in situ spectroscopic methods can be used to continuously monitor the concentration of a reactant or product. nih.govrsc.org
By systematically varying the concentrations of the reactants and the catalyst, the order of the reaction with respect to each component can be determined. For example, if a reaction is found to be first-order in this compound and zero-order in another reactant, it would suggest that the rate-limiting step involves only the pyrazole derivative. Temperature-dependent kinetic studies can also be performed to determine the activation energy of the reaction.
This compound is a suitable substrate for various transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, where the bromine atom is replaced by another functional group. nih.gov Understanding the catalytic cycle is essential for optimizing these transformations.
A typical catalytic cycle for a Suzuki-Miyaura coupling reaction involving this compound would likely involve the following key steps:
Oxidative Addition: The active Pd(0) catalyst reacts with this compound to form a Pd(II) intermediate.
Transmetalation: The organic group from an organoboron reagent is transferred to the palladium center, displacing the bromide.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst. wikipedia.orglibretexts.org
The nature of the ligands coordinated to the palladium center plays a critical role in the efficiency and selectivity of the catalytic reaction. Different ligands can influence the electron density at the metal center and its steric environment, thereby affecting the rates of the individual steps in the catalytic cycle. For instance, bulky, electron-rich phosphine (B1218219) ligands are often effective in promoting the oxidative addition and reductive elimination steps. nih.gov The use of pyrazole-based ligands has also been explored in palladium-catalyzed coupling reactions, with their performance being influenced by their structural flexibility and coordination modes. rsc.orguab.catresearchgate.net
Table 2: Common Ligands in Palladium-Catalyzed Cross-Coupling and Their Potential Effects
| Ligand Type | Example | Potential Effect on Reactions of this compound |
| Monodentate Phosphines | Triphenylphosphine (PPh₃) | Can be effective but may require higher temperatures; potential for catalyst deactivation. |
| Bulky, Electron-Rich Phosphines | Buchwald-type ligands (e.g., SPhos) | Can promote efficient oxidative addition of the C-Br bond and facilitate reductive elimination, leading to higher yields and faster reactions. nih.gov |
| Bidentate Phosphines | dppf | Can stabilize the palladium center and influence the regioselectivity of the reaction. researchgate.net |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors that can form very stable complexes with palladium, often leading to highly active catalysts. |
| Pyrazole-based Ligands | Pyrazole-phosphine hybrids | Can act as P,N-bidentate ligands, potentially influencing the stability and reactivity of the catalyst through chelation. researchgate.net |
By systematically studying the effect of different ligands on the outcome of a reaction, it is possible to identify the optimal ligand for a specific transformation of this compound, leading to improved yields, shorter reaction times, and milder reaction conditions.
Q & A
Q. What synthetic routes are commonly used to prepare 4-Bromo-1-(methylsulfonyl)-1H-pyrazole and its derivatives?
The synthesis often involves functionalization of the pyrazole core. Key methods include:
- Sonogashira Coupling : For alkynylation at the 3-position, as demonstrated in the synthesis of 4-Bromo-1-(1-ethoxyethyl)-3-(phenylethynyl)-1H-pyrazole using Pd catalysis (64% yield, ethyl acetate/n-hexane solvent system) .
- Decarboxylative N-Alkylation : Ru-catalyzed reactions enable direct N-alkylation, as seen in the synthesis of 4-bromo-1-(1-(6-methoxynaphthalen-2-yl)ethyl)-1H-pyrazole (86% yield, DCE/HFIP solvent) .
- Cyclization Reactions : Hydrazide intermediates can be cyclized under acidic conditions to form pyrazole derivatives, as in the preparation of antimicrobial oxadiazole hybrids .
Q. What analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent identity .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and purity .
- Chromatography : Column chromatography (e.g., silica gel with ethyl acetate/hexane) is essential for isolating intermediates and final products .
Q. How is regioselectivity achieved during halogenation of pyrazole derivatives?
Regioselectivity depends on reaction conditions and directing groups. For example, bromination at the 4-position of 1,3,5-trimethylpyrazole occurs due to steric and electronic effects of methyl groups, as shown in 4-Bromo-1,3,5-trimethyl-1H-pyrazole synthesis .
Advanced Research Questions
Q. How can reaction conditions be optimized for introducing sulfonyl groups to the pyrazole ring?
- Catalyst Selection : Ru complexes (e.g., Ru(dtbbpy)₃₂) enhance decarboxylative alkylation efficiency .
- Solvent Systems : Polar aprotic solvents (e.g., DCE/HFIP mixtures) improve reaction rates and yields .
- Temperature Control : Reactions are typically conducted at room temperature to avoid side products .
Q. How do structural modifications influence biological activity in pyrazole-based compounds?
- COX-2 Inhibition : Trifluoromethyl and sulfonamide groups in 1,5-diarylpyrazoles (e.g., celecoxib) enhance selectivity for COX-2 over COX-1 by fitting into hydrophobic pockets .
- Antimicrobial Activity : Substitution with heteroaromatic rings (e.g., oxadiazoles) improves potency by disrupting bacterial cell membranes .
Q. What strategies resolve contradictions in biological assay data for pyrazole derivatives?
- Dose-Response Studies : Establish clear concentration-activity relationships to confirm target engagement .
- Off-Target Screening : Use kinase panels or proteome-wide assays to identify unintended interactions .
- Metabolic Stability Assays : Evaluate pharmacokinetics (e.g., plasma half-life) to distinguish intrinsic activity from bioavailability effects .
Q. How are pyrazole derivatives designed for selective enzymatic inhibition?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
